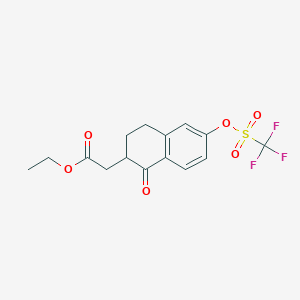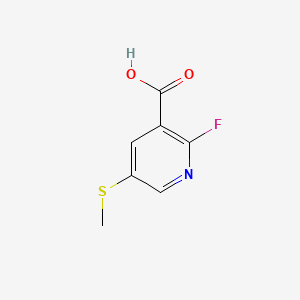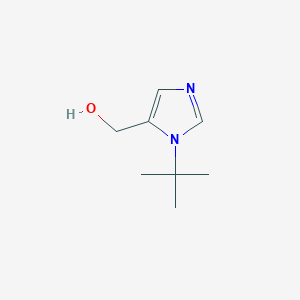
Cy7 acid(triso3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy7 acid(triso3) is a member of the heptamethine cyanine dye family, known for its near-infrared (NIR) photophysical properties. These dyes are widely used in biological applications due to their unique structure and attractive properties, such as high fluorescence and photostability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 acid(triso3) typically involves the condensation of indole derivatives with reactive intermediates like aldehydes or ketones. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine dye structure .
Industrial Production Methods
Industrial production of Cy7 acid(triso3) involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .
化学反応の分析
Types of Reactions
Cy7 acid(triso3) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the photophysical properties of the dye.
Reduction: Often used to modify the dye for specific applications.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Often carried out in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include modified cyanine dyes with enhanced properties, such as increased fluorescence or improved water solubility .
科学的研究の応用
Cy7 acid(triso3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to visualize cellular processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery.
Industry: Applied in the development of advanced materials and sensors
作用機序
The mechanism of action of Cy7 acid(triso3) involves its ability to absorb and emit light in the near-infrared region. This property makes it highly effective for in vivo imaging, as it can penetrate tissues with minimal scattering. The molecular targets include cellular structures and specific biomolecules, which the dye can bind to, allowing for precise imaging and diagnostics .
類似化合物との比較
Similar Compounds
Cy5.5: Another heptamethine cyanine dye with similar properties but different absorption and emission wavelengths.
Cy7.5: A closely related compound with slightly different photophysical characteristics
Uniqueness
Cy7 acid(triso3) stands out due to its high water solubility and strong fluorescence in the near-infrared region, making it particularly useful for in vivo imaging applications. Its ability to undergo various chemical modifications also adds to its versatility in scientific research .
特性
分子式 |
C37H46N2O11S3 |
|---|---|
分子量 |
791.0 g/mol |
IUPAC名 |
4-[2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H46N2O11S3/c1-36(2)29-25-27(52(45,46)47)18-20-31(29)38(22-12-8-11-17-35(40)41)33(36)15-9-6-5-7-10-16-34-37(3,4)30-26-28(53(48,49)50)19-21-32(30)39(34)23-13-14-24-51(42,43)44/h5-7,9-10,15-16,18-21,25-26H,8,11-14,17,22-24H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49,50) |
InChIキー |
VWPZKYGTYRCXBU-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)







![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)



